3-amino-6-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-pyridin-4-yl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-20(22,23)13-3-1-2-4-15(13)26-18(28)17-16(24)12-5-6-14(27-19(12)29-17)11-7-9-25-10-8-11/h1-10H,24H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFBGKTRLHHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines and their derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries. They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It is known that tfmp derivatives are used in the protection of crops from pests and in pharmaceutical applications.
Result of Action
It is known that tfmp derivatives have been used in the agrochemical and pharmaceutical industries, suggesting they have significant biological activities.
Action Environment
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, which suggests that these properties could be influenced by environmental factors.
Biological Activity
3-amino-6-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H13F3N4OS, with a molecular weight of approximately 414.41 g/mol. The compound features a thieno[2,3-b]pyridine backbone, an amino group at the 3-position, a pyridine ring at the 6-position, and a trifluoromethyl phenyl group at the N-position of the carboxamide. This unique trifluoromethyl substitution enhances its lipophilicity and may contribute to its biological activity .
Antimicrobial Activity
Research indicates that derivatives related to thieno[2,3-b]pyridine exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives display significant activity against Gram-positive and Gram-negative bacteria . Although specific data on this compound is sparse, the structural similarities suggest potential antimicrobial effects.
Anti-inflammatory Effects
Compounds within this class have been noted for their anti-inflammatory activity. For example, SAR studies on related compounds demonstrated that modifications at specific positions could enhance COX-2 inhibition . Given that COX-2 is a target for anti-inflammatory drugs, it is plausible that this compound may exhibit similar properties.
Anticancer Potential
The thieno[2,3-b]pyridine scaffold has been associated with anticancer activity due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Compounds targeting IKK pathways are particularly relevant in cancer therapy as they can modulate NF-κB activity, which is often upregulated in cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is known to enhance lipophilicity and potentially increase bioavailability. Comparisons with similar compounds reveal that modifications can lead to variations in potency and selectivity against biological targets.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-amino-6-(4-fluorophenyl)-thieno[2,3-b]pyridine-2-carboxamide | Structure | Contains a fluorophenyl group; potential for enhanced biological activity due to fluorine substitution. |
| 3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carboxamide | Structure | Contains thiophene; shows unique electronic properties compared to thieno derivatives. |
Case Studies
- Anti-inflammatory Studies : Compounds structurally related to thieno derivatives have demonstrated significant inhibition of COX enzymes in vitro with IC50 values comparable to established anti-inflammatory drugs .
- Antimicrobial Efficacy : Similar thieno compounds have shown effectiveness against various bacterial strains in laboratory settings, indicating a potential pathway for further research into this compound's efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives, including 3-amino-6-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Antitumor Effects
A study evaluated the anticancer activity of novel thieno[2,3-b]pyridine derivatives, reporting that certain derivatives demonstrated effective inhibition against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines at concentrations around 5 μg/ml . The findings suggest that modifications in the molecular structure can enhance the anticancer efficacy of these compounds.
Antifungal Activity
The compound has also been investigated for its antifungal properties. The synthesis and bioactivity evaluation of thieno[2,3-b]pyridine derivatives revealed promising antifungal activities against several fungal pathogens.
Case Study: Antifungal Efficacy
In vitro studies showed that specific derivatives exhibited significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . For instance, certain compounds demonstrated inhibition rates exceeding 96% against B. cinerea, indicating their potential as effective antifungal agents.
Insecticidal Activity
In addition to its antifungal and anticancer properties, the compound's insecticidal potential has been explored. Research into related trifluoromethyl pyrimidine derivatives has shown moderate insecticidal effects against agricultural pests.
Case Study: Insecticidal Properties
A recent investigation revealed that some synthesized compounds exhibited insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml. Although these activities were lower than those of commercial insecticides like chlorantraniliprole, they still indicate a viable avenue for developing new pest control agents .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Efficacy |
|---|---|---|
| Anticancer | PC3, K562, HeLa, A549 | Effective at 5 μg/ml |
| Antifungal | Botrytis cinerea, Sclerotinia sclerotiorum | Inhibition > 96% |
| Insecticidal | Mythimna separata, Spodoptera frugiperda | Moderate activity |
Q & A
What synthetic strategies are effective for constructing the thieno[2,3-b]pyridine core in this compound?
Basic Research Focus
The thieno[2,3-b]pyridine core can be synthesized via multi-step reactions involving cyclization of 2-aminothiophene derivatives with reagents like formamide, urea, or nitriles. For example, highlights the Niementowski reaction, where 2-amino-3-thiophenecarboxylates condense with formamide at elevated temperatures (200°C) to form the pyridine ring . Modifications include using phosphorus oxychloride for chlorination or introducing substituents (e.g., trifluoromethyl groups) via regioselective alkylation .
Advanced Considerations
Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Monitor intermediates using HPLC or TLC, and characterize final products via H/C NMR and high-resolution mass spectrometry (HRMS) .
How can X-ray crystallography and spectroscopic methods resolve structural ambiguities?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. and demonstrate its use in confirming bond lengths (mean C–C = 0.004 Å) and dihedral angles in thieno[2,3-b]pyridine derivatives . Complement this with IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm) and H NMR to verify aromatic proton environments .
Advanced Considerations
For dynamic structural analysis, employ variable-temperature NMR or DFT calculations to compare experimental and theoretical spectra. Resolve crystallographic disorder using SHELXL refinement software .
What in vitro models evaluate the anticancer potential of this compound, and how should cytotoxicity assays be designed?
Basic Research Focus
Use cancer cell lines (e.g., HeLa, MCF-7) for preliminary cytotoxicity screening via MTT or resazurin assays. and highlight thieno[2,3-b]pyridines as intermediates in anticancer drug development, suggesting mechanisms like kinase inhibition or apoptosis induction .
Advanced Considerations
Incorporate 3D spheroid models or patient-derived organoids for enhanced physiological relevance. Pair cytotoxicity data with flow cytometry to assess cell cycle arrest (e.g., G1/S phase) and caspase-3 activation for apoptosis validation .
How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity and bioactivity?
Basic Research Focus
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability (). Its electron-withdrawing nature also directs electrophilic substitution to specific positions on the thienopyridine core .
Advanced Considerations
Quantify lipophilicity (logP) via shake-flask or chromatographic methods. Compare IC values of trifluoromethyl-containing analogs vs. non-fluorinated derivatives to assess potency improvements .
What computational approaches predict pharmacokinetic properties like metabolic stability?
Advanced Research Focus
Use QSAR models to correlate structural descriptors (e.g., topological polar surface area, molecular weight) with bioavailability. Molecular docking (AutoDock Vina) can identify potential CYP450 interactions, while MetaSite predicts metabolic hotspots . notes that trifluoromethyl groups reduce oxidative metabolism, enhancing half-life .
How to address contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity). Perform dose-response curves (4-parameter logistic model) to calculate EC with 95% confidence intervals .
What strategies optimize regioselectivity in derivatization reactions?
Advanced Research Focus
Leverage steric and electronic effects. For example, demonstrates S-alkylation over N-alkylation in thienopyridines due to sulfur’s nucleophilicity. Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (Pd/Cu) for cross-coupling reactions .
How to establish structure-activity relationships (SAR) for analogs?
Advanced Research Focus
Systematically vary substituents (e.g., pyridinyl vs. phenyl at position 6) and assess bioactivity. and show that 4-oxo or methylthio groups enhance antimicrobial activity, while carboxamide linkages improve solubility . Use principal component analysis (PCA) to identify critical molecular descriptors driving potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
